molecular formula C7H10ClF3O2S B6192348 (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis CAS No. 2648956-12-9

(1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis

Cat. No.: B6192348
CAS No.: 2648956-12-9
M. Wt: 250.7
InChI Key:
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Description

(1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further bonded to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of cyclohexane derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions . The reaction is often carried out in the presence of a radical initiator and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various fluorinated compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl fluoride
  • (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl bromide
  • (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl amide

Uniqueness

Compared to similar compounds, (1s,4s)-4-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, cis is unique due to its specific combination of a trifluoromethyl group and a sulfonyl chloride group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications .

Properties

CAS No.

2648956-12-9

Molecular Formula

C7H10ClF3O2S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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